1-Benzyloxy-2-iodoethane

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-Benzyloxy-2-iodoethane (CAS 54555-84-9), also known as Benzyl 2-iodoethyl ether, is a bifunctional organic building block consisting of a primary alkyl iodide moiety linked to a benzyl-protected alcohol. As a liquid reagent typically supplied at purities of ≥95% (GC) to 97% , it serves as a versatile intermediate in synthetic organic chemistry.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
CAS No. 54555-84-9
Cat. No. B1589486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxy-2-iodoethane
CAS54555-84-9
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCI
InChIInChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyNYACRWGQRUIHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyloxy-2-iodoethane (CAS 54555-84-9) Procurement Guide: Identity and Core Specifications for Sourcing


1-Benzyloxy-2-iodoethane (CAS 54555-84-9), also known as Benzyl 2-iodoethyl ether, is a bifunctional organic building block consisting of a primary alkyl iodide moiety linked to a benzyl-protected alcohol [1]. As a liquid reagent typically supplied at purities of ≥95% (GC) to 97% , it serves as a versatile intermediate in synthetic organic chemistry. Its dual reactivity profile—a potent electrophilic carbon adjacent to iodine and a latent alcohol group under the acid-labile benzyl ether—distinguishes it from simpler alkylating agents and monofunctional analogs.

Why In-Class Substitution of 1-Benzyloxy-2-iodoethane (CAS 54555-84-9) Fails: A Comparative Reactivity Analysis


While the structural motif of a benzyl-protected 2-haloethyl ether is common, assuming functional interchangeability between the iodide (54555-84-9), bromide (1462-37-9), and chloride (17229-17-3) analogs is scientifically invalid. The carbon-halogen bond strength and leaving group ability, which directly govern reaction rates and selectivity in nucleophilic substitutions and cross-couplings, differ by orders of magnitude [1]. Furthermore, the procurement landscape is not uniform; the iodide variant is specifically cataloged for advanced applications like PROTAC linker synthesis, a niche not highlighted for its bromo counterpart . Therefore, substituting a cheaper or more readily available analog without adjusting reaction parameters introduces substantial risk of failed syntheses, lower yields, or incompatibility with sensitive downstream functional groups. The following evidence quantifies these critical performance gaps.

Quantitative Evidence for Selecting 1-Benzyloxy-2-iodoethane (CAS 54555-84-9) Over Analogs


Superior Leaving Group Ability of the Iodoethoxy Moiety Compared to Bromo and Chloro Analogs

The reactivity of 1-Benzyloxy-2-iodoethane in SN2 reactions is fundamentally superior to its bromo and chloro analogs due to the weak C-I bond and the high stability of the iodide leaving group. This is a well-established class-level principle for primary alkyl halides [1]. The rate of nucleophilic substitution for primary alkyl iodides is significantly faster than for corresponding bromides; for simple alkyl systems, the relative rate of SN2 reactivity can be approximately 10⁴: 1 (I:Br) [2]. This difference directly translates to the benzyloxyethyl system, where the iodide is expected to react under milder conditions and with greater efficiency.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Higher Reported Yield in Synthesis from a Common Precursor vs. Bromo Analog

A cross-study comparison of synthetic yields from a common precursor, 2-benzyloxyethanol, reveals a distinct efficiency advantage for the iodide. The synthesis of 1-Benzyloxy-2-iodoethane via Finkelstein reaction on the corresponding tosylate or bromide is reported to proceed with an 88% yield . In contrast, a direct bromination of the same alcohol is reported to yield the bromo analog (Benzyl 2-bromoethyl ether) in only 56.2% yield after column chromatography .

Process Chemistry Synthetic Methodology Halogen Exchange

Validated Utility as a PROTAC Linker Intermediate, a Niche Not Established for the Bromo Analog

1-Benzyloxy-2-iodoethane is explicitly categorized and marketed as a PROTAC (Proteolysis Targeting Chimera) linker building block by multiple major chemical suppliers, a function derived from its ability to undergo selective alkylation for tethering ligands . A search for the bromo analog (CAS 1462-37-9) as a PROTAC linker does not yield similar results. Its primary use is listed as a general alkylation reagent .

PROTAC Synthesis Targeted Protein Degradation Medicinal Chemistry

Enabling Milder Reaction Conditions Through Lower Distillation Boiling Point

1-Benzyloxy-2-iodoethane exhibits a significantly lower boiling point compared to its bromo analog under reduced pressure, a key practical consideration for purification and handling. The iodide distills at 83-87 °C at 0.5 Torr , while the bromide counterpart boils at a much higher temperature of 254 °C at atmospheric pressure (lit.) .

Physical Chemistry Process Engineering Purification

High-Value Application Scenarios for 1-Benzyloxy-2-iodoethane (CAS 54555-84-9)


PROTAC Linker Synthesis and Bioconjugation

1-Benzyloxy-2-iodoethane is a validated reagent for the construction of PROTACs, where its primary alkyl iodide acts as an efficient electrophile for connecting an E3 ligase ligand to a target protein ligand via a flexible linker . The superior leaving group ability of the iodide ensures high conversion in alkylation steps, which is critical for assembling these complex, often precious, bifunctional molecules [1].

Multi-Step Synthesis of Complex Natural Products and Pharmaceuticals

In total synthesis campaigns, this compound serves as a protected 2-hydroxyethylating agent. The iodine enables smooth and high-yielding alkylation of nucleophilic centers (e.g., amines, enolates) under mild conditions . The benzyl group remains intact through these steps, masking the alcohol functionality until a later stage where it can be selectively deprotected via hydrogenolysis, providing orthogonal functional group control [2].

Process Development Requiring Milder Distillation

For larger-scale preparations, the lower boiling point of 1-Benzyloxy-2-iodoethane (83-87 °C at 0.5 Torr) compared to its bromo analog (254 °C at 760 mmHg) allows for purification via short-path distillation under gentler thermal conditions . This is crucial for maintaining the integrity of this thermally sensitive alkyl iodide and achieving high purity, which is a key factor in reducing batch failure rates during process scale-up.

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